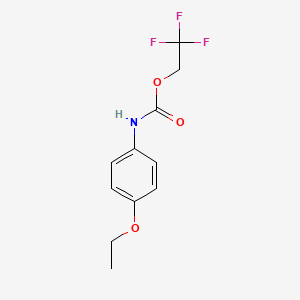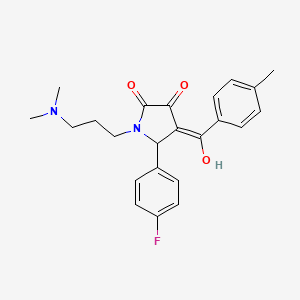![molecular formula C22H19BrN4O3S B2551849 3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111290-70-0](/img/structure/B2551849.png)
3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" is a structurally complex molecule that may be related to various pyridazine derivatives with potential biological activities. Pyridazine derivatives have been explored for their herbicidal , central nervous system activities , and as intermediates in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves the introduction of substituents that can significantly alter the biological activity of these compounds. For instance, the introduction of a substituted phenoxy group at the 3-position of the pyridazine ring has been shown to be essential for high herbicidal activity . Similarly, the synthesis of imidazo[1,2-b]pyridazines with various substituents has been reported to yield compounds with central nervous system activity . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is critical in determining their biological activity. For example, the presence of electron-donating or electron-withdrawing groups can influence the binding affinity to biological targets . The compound contains an oxadiazole ring, which is known for its electron-withdrawing properties, and this could potentially affect its biological activity.
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, which can be utilized to synthesize a wide range of heterocyclic compounds. For instance, the reaction of ethyl β-methoxycrotonate with carbonyl compounds can lead to the formation of pyranones and pyrazolones . Similarly, the reactivity of bromo-hydrazonobutyronitriles with thioamides and nucleophilic reagents has been used to synthesize thiazole and pyridazine derivatives . These reactions highlight the versatility of pyridazine derivatives as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can vary widely depending on the substituents attached to the core structure. These properties are important for determining the compound's stability, solubility, and overall reactivity. While the specific properties of "3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine" are not provided in the papers, the herbicidal activities of similar compounds suggest that they possess the necessary stability and reactivity for biological applications .
Applications De Recherche Scientifique
Synthesis and Reactivity
The compound belongs to a class that is often involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. For instance, similar structures have been utilized to synthesize a wide range of derivatives including quinoxaline, benzothiadiazine, and oxadiazole derivatives, showcasing their versatility in forming complex molecules with potential pharmacological applications (Zohdi, Osman, & Abdelhamid, 1997).
Antimicrobial and Antioxidant Properties
Derivatives of pyridazine, such as those containing oxadiazole, thiadiazole, and triazole fragments, have been synthesized and evaluated for their antibacterial and antioxidant activities. Research has shown moderate activity against various microorganisms, indicating the potential of these compounds in developing new antimicrobial agents (Anusevičius et al., 2015).
Antiulcer and Antisecretory Effects
Compounds within this structural family have also been investigated for their gastric antisecretory and cytoprotective properties. Studies have identified related compounds with pharmacologic profiles suitable for antiulcer applications, highlighting the therapeutic potential of this chemical class (Kaminski et al., 1987).
Anticancer Activities
The synthesis of thiazole compounds, similar in structural complexity to the compound , has been explored for their anticancer activity. Research targeting breast cancer cells has demonstrated promising results, suggesting the relevance of these chemical frameworks in designing new anticancer drugs (Sonar et al., 2020).
Herbicidal Activities
Moreover, derivatives of pyridazine with specific functional groups have shown significant herbicidal activities. This indicates the compound's potential utility in agricultural chemistry for the development of new herbicides with selective action against weed species (Xu et al., 2008).
Propriétés
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O3S/c1-3-29-18-10-6-15(12-19(18)28-2)22-24-20(30-27-22)13-31-21-11-9-17(25-26-21)14-4-7-16(23)8-5-14/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWSSDJTXOLXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)
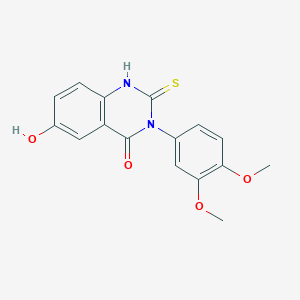
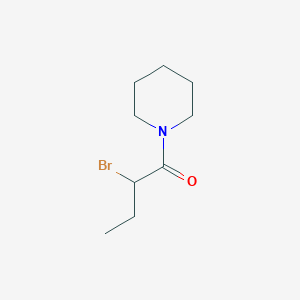
![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)
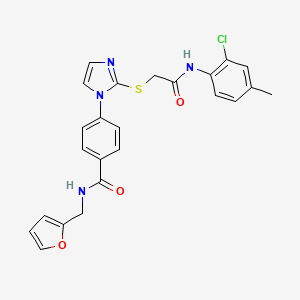
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)
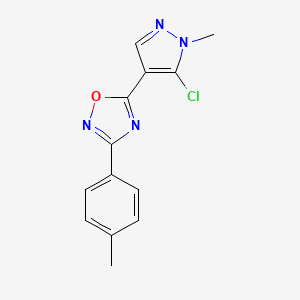
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![3-((2E)but-2-enyl)-8-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2551785.png)
![2-(4-fluorophenyl)-4-methyl-7-(3-methylbenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2551786.png)
